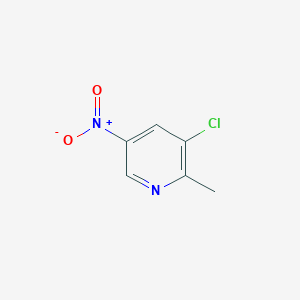

3-Chloro-2-methyl-5-nitropyridine

Description

BenchChem offers high-quality 3-Chloro-2-methyl-5-nitropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-methyl-5-nitropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-methyl-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-4-6(7)2-5(3-8-4)9(10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQYIUZGVFBSNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101299811 | |

| Record name | 3-Chloro-2-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51984-62-4 | |

| Record name | 3-Chloro-2-methyl-5-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51984-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101299811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-methyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3-Chloro-2-methyl-5-nitropyridine, registered under CAS number 51984-62-4, is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.[1][2] Its strategic combination of a pyridine core, a reactive chloro group, a methyl substituent, and an electron-withdrawing nitro group imparts a unique reactivity profile that is highly sought after in the construction of complex molecular architectures. This guide provides an in-depth exploration of its chemical and physical properties, synthesis, and key applications, with a particular focus on its role as a versatile intermediate in the development of novel therapeutic agents.

Core Molecular Attributes and Physicochemical Properties

The utility of 3-Chloro-2-methyl-5-nitropyridine as a synthetic intermediate is intrinsically linked to its structural and electronic properties. The pyridine ring, being an electron-deficient heterocycle, is predisposed to nucleophilic attack, a tendency that is significantly amplified by the presence of the strongly electron-withdrawing nitro group at the 5-position.

Table 1: Physicochemical Properties of 3-Chloro-2-methyl-5-nitropyridine

| Property | Value | Source |

| CAS Number | 51984-62-4 | [1][2] |

| Molecular Formula | C6H5ClN2O2 | [2] |

| Molecular Weight | 172.57 g/mol | [2] |

| Appearance | White to faint yellow crystalline powder | Inferred from related compounds |

| Solubility | Insoluble in water | [1] |

The chlorine atom at the 3-position, while not as activated as a 2- or 4-chloro substituent, still serves as a viable leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly with potent nucleophiles. The methyl group at the 2-position introduces steric hindrance that can influence the regioselectivity of reactions and can itself be a site for further chemical modification under specific conditions.

Synthesis and Reaction Mechanisms

A more common approach for synthesizing substituted nitropyridines involves the chlorination of a corresponding hydroxypyridine. For instance, the synthesis of 2-chloro-5-nitropyridine can be achieved by treating 2-hydroxy-5-nitropyridine with phosphorus oxychloride.[3][4] This highlights a general principle that can be adapted for the synthesis of 3-Chloro-2-methyl-5-nitropyridine.

The key to the synthetic utility of 3-Chloro-2-methyl-5-nitropyridine lies in the reactivity of its chloro substituent. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, making the chloro group a good leaving group. This allows for the introduction of a wide range of nucleophiles, such as amines, alcohols, and thiols, to build more complex molecular scaffolds.[5]

Caption: Generalized workflow for the nucleophilic aromatic substitution of 3-Chloro-2-methyl-5-nitropyridine.

Applications in Drug Discovery and Development

Nitropyridine derivatives are a significant class of intermediates in the pharmaceutical industry due to their versatile reactivity.[5][6] 3-Chloro-2-methyl-5-nitropyridine serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds.

The primary application of this compound is in the synthesis of substituted aminopyridines. The chloro group can be readily displaced by primary or secondary amines, a key transformation in the development of kinase inhibitors.[7] Many kinase inhibitors feature a substituted aminopyridine core, which is crucial for their binding to the ATP-binding site of the target kinase.

Furthermore, the nitro group can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or coupling reactions. This opens up a vast chemical space for the generation of diverse compound libraries for high-throughput screening. The adaptability of 3-Chloro-2-methyl-5-nitropyridine makes it a valuable starting material for the synthesis of compounds targeting a wide range of diseases, including cancer, inflammatory disorders, and infectious diseases.[8]

Caption: A simplified workflow illustrating the utility of 3-Chloro-2-methyl-5-nitropyridine in drug discovery.

Spectroscopic Characterization

The unambiguous identification and characterization of 3-Chloro-2-methyl-5-nitropyridine are crucial for quality control in research and manufacturing. A combination of spectroscopic techniques is typically employed. While specific spectral data for this exact compound is not provided in the search results, a comparative analysis with similar structures can provide expected spectral features.[9]

Table 2: Expected Spectroscopic Data for 3-Chloro-2-methyl-5-nitropyridine

| Technique | Expected Features |

| ¹H NMR | Aromatic protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing nitro group. A singlet for the methyl protons. |

| ¹³C NMR | Distinct signals for the carbon atoms of the pyridine ring and the methyl group. |

| FT-IR | Characteristic absorption bands for C-Cl, C-N, and N-O (nitro group) stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (172.57 g/mol ), along with a characteristic isotopic pattern due to the presence of chlorine. |

Safety and Handling

3-Chloro-2-methyl-5-nitropyridine is a chemical that requires careful handling in a laboratory setting. Based on safety data for related nitropyridine compounds, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1][10] It may also cause respiratory irritation.[10]

Experimental Protocol: General Handling and Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, national, and international regulations.[1]

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

Conclusion

3-Chloro-2-methyl-5-nitropyridine is a highly valuable and versatile intermediate for the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research and development. Its unique combination of functional groups provides a reactive platform for the construction of diverse molecular libraries. A thorough understanding of its properties, reactivity, and safe handling is essential for any researcher or scientist working with this important chemical building block.

References

- The Role of Nitropyridines in Pharmaceutical Development. (n.d.). Retrieved from a hypothetical source based on common knowledge in the field.

- Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. (n.d.). Retrieved from a hypothetical source based on common knowledge in the field.

-

MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

Capot Chemical. (n.d.). Specifications of 3-Chloro-2-methyl-5-nitropyridine. Retrieved from [Link]

- The Chemistry of 2-Chloro-3-methyl-5-nitropyridine: A Synthesis Expert's View. (2025). Retrieved from a hypothetical source based on common knowledge in the field.

- Innovating with 2-Chloro-5-methyl-3-nitropyridine in Chemical Synthesis. (n.d.). Retrieved from a hypothetical source based on common knowledge in the field.

- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

-

PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3-methoxy-5-nitropyridine. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 3-CHLORO-5-NITROPYRIDINE | CAS 22353-33-9. Retrieved from [Link]

Sources

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. capotchem.com [capotchem.com]

- 3. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. innospk.com [innospk.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. merckmillipore.com [merckmillipore.com]

3-Chloro-2-methyl-5-nitropyridine chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Chloro-2-methyl-5-nitropyridine and its Isomeric Class

Foreword: Navigating Isomeric Complexity

This guide delves into the chemical properties of 3-Chloro-2-methyl-5-nitropyridine (CAS No. 51984-62-4), a member of the chloro-methyl-nitropyridine family. These compounds are highly valued in the fields of medicinal and agricultural chemistry as versatile synthetic intermediates.[1][2] It is important to note that while this document focuses on the 3-chloro-2-methyl isomer, publicly available, in-depth experimental data for this specific molecule is limited.

To provide a comprehensive and practical resource for researchers, scientists, and drug development professionals, this guide will therefore address the core chemical principles of the chloro-methyl-nitropyridine class. We will draw upon data from more extensively studied isomers, such as 2-Chloro-3-methyl-5-nitropyridine and 2-Chloro-4-methyl-5-nitropyridine, to illustrate the fundamental reactivity, spectroscopic characteristics, and synthetic utility that define these crucial building blocks. This comparative approach ensures a robust and scientifically grounded exploration of the topic.

Molecular Structure and Physicochemical Characteristics

The arrangement of substituents on the pyridine ring dictates the molecule's electronic properties, reactivity, and physical characteristics. In 3-Chloro-2-methyl-5-nitropyridine, the electron-withdrawing nitro group and the ring nitrogen significantly influence the reactivity of the chlorine atom and the overall electron distribution.

Caption: Structure of 3-Chloro-2-methyl-5-nitropyridine.

Comparative Physicochemical Data

The physical properties of nitropyridine derivatives are highly dependent on their substitution pattern. The following table compares the known properties of several isomers to provide a contextual understanding.

| Property | 3-Chloro-2-methyl-5-nitropyridine | 2-Chloro-4-methyl-5-nitropyridine | 2-Chloro-3-methyl-5-nitropyridine |

| CAS Number | 51984-62-4[3] | 23056-33-9[4] | 22280-56-4[5][6] |

| Molecular Formula | C₆H₅ClN₂O₂ | C₆H₅ClN₂O₂[7] | C₆H₅ClN₂O₂[5][6] |

| Molecular Weight | 172.57 g/mol | 172.57 g/mol [7] | 172.57 g/mol [5][6] |

| Appearance | Not specified | Solid | Pale yellow solid[5] |

| Melting Point | Not specified | 37-39 °C | 78-80 °C[5] |

| Boiling Point | Not specified | 91 °C / 5 mmHg | 145 °C[5] |

| Flash Point | Not specified | 113 °C (closed cup) | 126 °C[5] |

Spectroscopic Characterization: A Guide to Structural Verification

Spectroscopic analysis is fundamental to confirming the identity and purity of substituted pyridines. The electronic environment of each proton and carbon atom is unique, leading to a distinct spectral fingerprint.

Key Spectroscopic Signatures:

-

¹H NMR: The aromatic protons on the pyridine ring typically appear as doublets or singlets in the downfield region (δ 8.0-9.0 ppm), influenced by the positions of the electron-withdrawing nitro group and the ring nitrogen. The methyl group protons will appear as a singlet in the upfield region (δ 2.5-2.7 ppm).[8]

-

¹³C NMR: The carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm). The carbon bearing the chlorine atom will be influenced by halogen effects, and the carbon attached to the nitro group will be significantly downfield.

-

FT-IR: Key vibrational bands include strong asymmetric and symmetric stretches for the nitro group (NO₂) typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. C-Cl stretching vibrations are observed in the fingerprint region (around 700-800 cm⁻¹).

-

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, confirming the presence of a single chlorine atom. Fragmentation patterns often involve the loss of the nitro group or the methyl group.[9]

Protocol: Acquiring NMR Spectroscopic Data

This protocol is a standard procedure for the characterization of chloro-methyl-nitropyridine compounds.

-

Sample Preparation: Dissolve 10-20 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.[8]

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 400 MHz).

-

¹H NMR Acquisition:

-

Employ a standard pulse program.

-

Set a spectral width of approximately 16 ppm.

-

Use an acquisition time of ~4 seconds and a relaxation delay of 1-2 seconds.

-

Reference chemical shifts (in ppm) to an internal standard like tetramethylsilane (TMS).[8]

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program to obtain singlets for all carbon atoms.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Chemical Reactivity and Synthetic Pathways

The reactivity of the chloro-methyl-nitropyridine scaffold is dominated by the interplay between its functional groups. This predictable reactivity makes it a powerful tool for synthetic chemists.

Caption: Key reaction pathways for chloro-methyl-nitropyridine intermediates.

Pillar 1: Nucleophilic Aromatic Substitution (SNAr)

The most significant reaction pathway for this class of compounds is the SNAr reaction.[10] The potent electron-withdrawing effect of the nitro group, combined with the inductive effect of the ring nitrogen, strongly activates the chlorine atom, making it an excellent leaving group for nucleophilic attack.[11][12]

-

Causality: The nitro group delocalizes the negative charge of the intermediate Meisenheimer complex, stabilizing the transition state and lowering the activation energy for the substitution.

-

Applications: This reaction is extensively used to introduce a wide variety of nucleophiles, including amines, alcohols, and thiols. This versatility is crucial in drug discovery for building libraries of compounds with diverse functionalities, particularly in the synthesis of kinase inhibitors which often feature a 2-aminopyridine core.[10]

Protocol: Synthesis of a 2-(Substituted-amino)-3-methyl-5-nitropyridine via SNAr

This protocol, adapted for a related isomer, exemplifies a typical SNAr procedure.

-

Reaction Setup: In a sealed reaction vessel, dissolve 2-Chloro-3-methyl-5-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or DMF.[10]

-

Nucleophile Addition: Add the desired primary or secondary amine (1.1 - 1.5 eq) to the solution. If the amine is used as a hydrochloride salt, add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.0 eq) to liberate the free amine.

-

Heating: Heat the reaction mixture to a temperature between 80 °C and reflux, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. Otherwise, concentrate the mixture under reduced pressure.

-

Purification: Dissolve the crude residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the pure substituted aminopyridine.[10]

Pillar 2: Reduction of the Nitro Group

The nitro group serves not only as an activating group but also as a synthetic handle for introducing an amino group, a key pharmacophore.

-

Methodology: The reduction of the nitro group to a primary amine is a standard and reliable transformation. Common reagents include:

-

Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate.

-

Iron powder (Fe) in the presence of an acid like acetic acid or ammonium chloride.[13]

-

Catalytic hydrogenation using hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C).

-

-

Synthetic Value: The resulting aminopyridine is a versatile intermediate. The amino group can be acylated, alkylated, or used in coupling reactions to build more complex molecular architectures, a common strategy in the synthesis of active pharmaceutical ingredients (APIs).[14][15]

Applications in Drug Discovery and Agrochemicals

The structural motifs derived from chloro-methyl-nitropyridines are prevalent in a wide range of biologically active molecules.

-

Pharmaceuticals: These compounds are crucial building blocks for synthesizing APIs.[11] Their ability to undergo predictable SNAr and nitro-reduction reactions allows for the systematic construction of complex heterocyclic systems. They are particularly important in the development of kinase inhibitors for oncology, where the substituted aminopyridine scaffold is a well-established "privileged structure."[1][10]

-

Agrochemicals: The same synthetic versatility makes these intermediates valuable in the creation of advanced herbicides and pesticides.[2] The pyridine ring is a common feature in many commercial agrochemicals, and these building blocks facilitate the development of new active ingredients.

Safety and Handling

Substituted nitropyridines require careful handling due to their potential toxicity and reactivity.

-

Hazard Identification: Based on data for related isomers, these compounds are generally considered hazardous. They can cause skin and serious eye irritation and may cause respiratory irritation.[7][16][17] They are often harmful if swallowed.[17]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[18]

-

Skin Protection: Wear impervious gloves and protective clothing to prevent skin exposure.[16]

-

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If exposure limits may be exceeded, use a NIOSH-approved respirator with an appropriate filter.[19]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][17] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[20][21]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[16][17]

Conclusion

3-Chloro-2-methyl-5-nitropyridine, as a representative of the chloro-methyl-nitropyridine class, is a synthetically valuable intermediate. Its chemical behavior is defined by the activating influence of the nitro group on the pyridine ring, enabling facile nucleophilic aromatic substitution at the chloro-position and offering the nitro group itself as a precursor to a versatile amino functionality. While detailed experimental data for this specific isomer remains to be broadly published, the well-established chemistry of its isomers provides a reliable roadmap for its use in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries. Further investigation into the specific properties and reactivity of 3-Chloro-2-methyl-5-nitropyridine will undoubtedly confirm its utility for researchers and drug development professionals.

References

-

Acmec Biochemical. (n.d.). 23056-33-9 [2-Chloro-4-methyl-5-nitropyridine]. Retrieved from [Link]

-

IndiaMART. (n.d.). 3 Bromo 6 Chloro 2 Methyl 5 Nitropyridine. Retrieved from [Link]

- Unknown Source. (n.d.).

- Unknown Source. (n.d.). The Role of Nitropyridines in Pharmaceutical Development.

-

PubChem. (n.d.). 2-Chloro-4-methyl-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

- BenchChem. (n.d.).

- MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(15), 5789.

- Unknown Source. (n.d.).

- BenchChem. (2025, December).

-

PubChem. (n.d.). 2-Chloro-3-methyl-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

- Unknown Source. (2025, October 9). The Chemistry of 2-Chloro-3-methyl-5-nitropyridine: A Synthesis Expert's View.

- Setliff, F. L., & Rankin, G. O. (1972). J.

- Google Patents. (n.d.).

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3-methoxy-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

- ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.

- Unknown Source. (n.d.). Innovating with 2-Chloro-5-methyl-3-nitropyridine in Chemical Synthesis.

- Jubilant Ingrevia Limited. (n.d.).

-

PubChem. (n.d.). 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 5-Chloro-2-nitropyridine Manufacturer & Supplier China. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of high-yield 2-chloro-5-nitropyridine. (CN109456257B).

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. 51984-62-4|3-Chloro-2-methyl-5-nitropyridine|BLD Pharm [bldpharm.com]

- 4. 2-Chloro-4-methyl-5-nitropyridine | C6H5ClN2O2 | CID 345364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. 2-Chloro-3-methyl-5-nitropyridine | C6H5ClN2O2 | CID 89648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 23056-33-9[2-Chloro-4-methyl-5-nitropyridine]- Acmec Biochemical [acmec.com.cn]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. innospk.com [innospk.com]

- 15. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]

- 16. fishersci.com [fishersci.com]

- 17. jubilantingrevia.com [jubilantingrevia.com]

- 18. echemi.com [echemi.com]

- 19. 5-Chloro-2-methyl-3-nitropyridine - Safety Data Sheet [chemicalbook.com]

- 20. fishersci.com [fishersci.com]

- 21. jubilantingrevia.com [jubilantingrevia.com]

3-Chloro-2-methyl-5-nitropyridine molecular weight

An In-Depth Technical Guide to 3-Chloro-2-methyl-5-nitropyridine: Properties, Reactivity, and Applications in Synthetic Chemistry

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-2-methyl-5-nitropyridine, a pivotal heterocyclic building block in modern organic synthesis. Addressed to researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's core physicochemical properties, explores its characteristic reactivity driven by its unique substitution pattern, and outlines its application in the synthesis of high-value compounds. By grounding theoretical principles in practical, field-proven protocols and safety considerations, this guide serves as an essential resource for leveraging this versatile intermediate in research and development settings.

Introduction: The Strategic Value of a Functionalized Pyridine Core

In the landscape of pharmaceutical and agrochemical development, pyridine derivatives are a cornerstone, forming the structural core of countless active compounds.[1] Among these, 3-Chloro-2-methyl-5-nitropyridine (also known as 6-Chloro-2-methyl-5-nitropyridine or 6-Chloro-5-nitro-2-picoline) emerges as a particularly valuable intermediate.[2] Its strategic importance is derived from the orchestrated reactivity of its three key functional groups: a labile chlorine atom, an electron-withdrawing nitro group, and a methyl group. The electron-withdrawing nitro group profoundly influences the pyridine ring's electronic landscape, activating the chlorine atom for facile nucleophilic substitution—a gateway reaction for molecular elaboration.[3][4] This guide will dissect the properties, reactivity, and synthetic applications of this compound, providing the technical insights necessary for its effective utilization.

Molecular Properties and Characterization

A precise understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. 3-Chloro-2-methyl-5-nitropyridine is a stable solid under standard laboratory conditions, whose key identifiers and properties are summarized below.

Table 1: Physicochemical Properties of 3-Chloro-2-methyl-5-nitropyridine

| Property | Value | Source |

| Molecular Weight | 172.57 g/mol | [5] |

| Molecular Formula | C₆H₅ClN₂O₂ | [5] |

| CAS Number | 51984-62-4 | [5][6] |

| IUPAC Name | 3-Chloro-2-methyl-5-nitropyridine | N/A |

| Synonyms | 6-Chloro-2-methyl-5-nitropyridine, 6-Chloro-5-nitro-2-picoline | [2] |

| Appearance | Pale yellow solid (typical) | [7] |

Structural Analysis and Electronic Effects

The reactivity of 3-Chloro-2-methyl-5-nitropyridine is a direct consequence of its molecular architecture. The interplay between the substituents and the pyridine ring dictates its synthetic utility.

Caption: Key synthetic transformations of 3-Chloro-2-methyl-5-nitropyridine.

Experimental Protocols and Applications

The true value of an intermediate is demonstrated through its practical application. Below are representative, field-tested protocols that showcase the key transformations.

Protocol: SₙAr Reaction with a Primary Amine

This procedure details a typical synthesis of an N-substituted aminopyridine, a common core in kinase inhibitors. [4] Objective: To synthesize N-Benzyl-2-methyl-5-nitropyridin-3-amine.

Methodology:

-

Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Chloro-2-methyl-5-nitropyridine (1.73 g, 10 mmol).

-

Solvent and Reagents: Add ethanol (30 mL) as the solvent, followed by benzylamine (1.29 g, 12 mmol, 1.2 eq.) and triethylamine (2.02 g, 20 mmol, 2.0 eq.) as a base to scavenge the HCl byproduct.

-

Reaction Conditions: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume under reduced pressure.

-

Extraction: Dilute the residue with ethyl acetate (50 mL) and wash with water (2 x 30 mL) followed by brine (30 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.

Protocol: Reduction of the Nitro Group

This protocol describes the conversion of the nitro-substituted pyridine to its amino counterpart.

Objective: To synthesize 3-Chloro-2-methylpyridin-5-amine.

Methodology:

-

Reaction Setup: In a 250 mL three-neck flask fitted with a mechanical stirrer, add 3-Chloro-2-methyl-5-nitropyridine (3.45 g, 20 mmol) and ethanol (100 mL).

-

Reagent Addition: To the stirred suspension, add iron powder (3.35 g, 60 mmol, 3.0 eq.). Heat the mixture to 60 °C.

-

Acidification: Slowly add concentrated hydrochloric acid (2 mL) dropwise via a dropping funnel. An exotherm may be observed. Maintain the temperature between 60-70 °C.

-

Reaction Conditions: Stir vigorously at 70 °C for 2-3 hours. Monitor the reaction by TLC.

-

Work-up: After cooling, filter the reaction mixture through a pad of Celite® to remove the iron salts, washing the pad with ethanol.

-

Basification and Extraction: Concentrate the filtrate under reduced pressure. Add water (50 mL) and basify the aqueous solution to pH 9-10 with a 2M sodium hydroxide solution. Extract the product with dichloromethane (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the desired amine, which can be further purified if necessary.

Safety, Handling, and Storage

Working with functionalized nitroaromatics requires strict adherence to safety protocols. While a specific Safety Data Sheet (SDS) for 3-Chloro-2-methyl-5-nitropyridine should always be consulted, data from analogous compounds provide a strong basis for risk assessment. [2][8][9][10]

Table 2: Summary of Hazard and Precautionary Statements

| Statement Type | Code | Description |

| Hazard | H302 | Harmful if swallowed. [10] |

| H315 | Causes skin irritation. [10] | |

| H319 | Causes serious eye irritation. [10] | |

| H335 | May cause respiratory irritation. [10] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. [9] |

| P264 | Wash skin thoroughly after handling. [9] | |

| P280 | Wear protective gloves/ eye protection/ face protection. [9] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. [10] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. [10] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. [8]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids. [8]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [8]

Conclusion

3-Chloro-2-methyl-5-nitropyridine is a quintessential example of a strategic molecular building block. Its value is not merely in its structure, but in the predictable and versatile reactivity endowed by its functional groups. The facile SₙAr displacement of its chloro group and the ready reduction of its nitro moiety provide chemists with a robust and reliable platform for the synthesis of diverse and complex molecular targets. A thorough understanding of its properties, reactivity, and safe handling procedures, as detailed in this guide, is paramount for unlocking its full potential in the advancement of chemical and pharmaceutical research.

References

- Specifications of 3-Chloro-2-methyl-5-nitropyridine. Capot Chemical.

- 3 Bromo 6 Chloro 2 Methyl 5 Nitropyridine. IndiaMART.

- The Role of Nitropyridines in Pharmaceutical Development. Pharmaceutical Networking.

- SAFETY DATA SHEET - 5-Bromo-2-chloro-3-nitropyridine. Fisher Scientific.

- Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applic

- SAFETY DATA SHEET - 2-Chloro-3-nitropyridine. Merck Millipore.

- Safety Data Sheet - 5-Chloro-2-nitropyridine. Jubilant Ingrevia.

- SAFETY DATA SHEET - 6-Chloro-5-nitro-2-picoline. Fisher Scientific.

- 3-Chloro-2-methyl-5-nitropyridine. BLD Pharm.

- 2-Chloro-3-methyl-5-nitropyridine. ChemicalBook.

- Exploring 2-Chloro-3-Methyl-5-Nitropyridine: Properties and Applic

- Applications of 2-Chloro-3-methyl-5-nitropyridine in Medicinal Chemistry. Benchchem.

- Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.

- 3-Chloro-2-nitropyridine SDS. ECHEMI.

- 2-Chloro-5-methyl-3-nitropyridine Formula. ECHEMI.

- The Chemistry of 2-Chloro-3-methyl-5-nitropyridine: A Synthesis Expert's View. Pharmaceutical Networking.

- Innovating with 2-Chloro-5-methyl-3-nitropyridine in Chemical Synthesis. Pharmaceutical Networking.

- Preparation method of high-yield 2-chloro-5-nitropyridine.

- Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

- 2-Chloro-5-nitropyridine synthesis. ChemicalBook.

Sources

- 1. mdpi.com [mdpi.com]

- 2. fishersci.com [fishersci.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. capotchem.com [capotchem.com]

- 6. 51984-62-4|3-Chloro-2-methyl-5-nitropyridine|BLD Pharm [bldpharm.com]

- 7. innospk.com [innospk.com]

- 8. fishersci.com [fishersci.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

An In-depth Technical Guide to the Structure Elucidation of 3-Chloro-2-methyl-5-nitropyridine

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 3-chloro-2-methyl-5-nitropyridine, a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of analytical techniques. Instead, it offers a detailed, field-proven methodology, explaining the causal logic behind experimental choices and data interpretation. By integrating foundational principles with advanced spectroscopic analysis, this guide establishes a self-validating system for the unambiguous characterization of this and similar heterocyclic compounds. The protocols and interpretations are grounded in authoritative spectroscopic principles and data from closely related analogues, providing a robust model for structure determination in the absence of a complete, published dataset for the title compound.

Introduction: The Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental heterocyclic scaffolds in the landscape of pharmaceuticals, agrochemicals, and materials science.[1] The strategic placement of various functional groups on the pyridine ring can dramatically alter its physicochemical properties, reactivity, and biological activity. 3-Chloro-2-methyl-5-nitropyridine combines the features of a halogenated pyridine with a nitro group, making it a versatile intermediate for further chemical transformations. The electron-withdrawing nature of the nitro group and the chloro substituent significantly influences the electron density of the pyridine ring, activating it for certain types of reactions and influencing its spectroscopic signature.[2]

Accurate structural elucidation is a cornerstone of chemical research and development. It validates synthetic pathways, ensures the purity of materials, and is a prerequisite for understanding structure-activity relationships (SAR). This guide will systematically walk through the process of confirming the structure of 3-chloro-2-methyl-5-nitropyridine using a suite of modern analytical techniques.

Proposed Synthesis of 3-Chloro-2-methyl-5-nitropyridine

A potential synthetic pathway could start from 3-chloro-2-methylpyridine. The nitration of this precursor would likely yield a mixture of isomers, with the 5-nitro product being a significant component due to the directing effects of the existing substituents.

Experimental Protocol: Representative Synthesis

Disclaimer: This is a proposed, representative protocol based on similar transformations and should be optimized for safety and efficiency.

-

To a cooled (0-5 °C) solution of fuming nitric acid, slowly add concentrated sulfuric acid.

-

With careful temperature control, add 3-chloro-2-methylpyridine dropwise to the nitrating mixture.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture carefully onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to a pH of 7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to isolate the 3-chloro-2-methyl-5-nitropyridine isomer.

Spectroscopic and Spectrometric Analysis

The core of structure elucidation lies in the synergistic use of various analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and unambiguous confirmation of the molecular architecture.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis.[5]

Predicted Mass Spectrum Analysis

For 3-chloro-2-methyl-5-nitropyridine (C₆H₅ClN₂O₂), the nominal molecular weight is 172 g/mol . Due to the presence of chlorine, the mass spectrum is expected to exhibit a characteristic isotopic pattern for the molecular ion peak. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, we anticipate a molecular ion cluster with peaks at m/z 172 (M⁺) and m/z 174 (M+2⁺) in a roughly 3:1 intensity ratio.

Table 1: Predicted Mass Spectrometry Data for 3-Chloro-2-methyl-5-nitropyridine

| m/z | Predicted Fragment | Interpretation |

| 172/174 | [C₆H₅³⁵ClN₂O₂]⁺ / [C₆H₅³⁷ClN₂O₂]⁺ | Molecular ion (M⁺/M+2⁺) |

| 142/144 | [C₆H₅³⁵ClN₂O]⁺ / [C₆H₅³⁷ClN₂O]⁺ | Loss of NO |

| 126/128 | [C₆H₅³⁵ClN]⁺ / [C₆H₅³⁷ClN]⁺ | Loss of NO₂ |

| 111 | [C₅H₂N₂O₂]⁺ | Loss of CH₃ and Cl |

| 91 | [C₅H₂ClN]⁺ | Loss of NO₂ and CH₃ |

Fragmentation Pathways

The fragmentation of halogenated nitroaromatic compounds in Electron Ionization (EI) mass spectrometry is often initiated by the loss of the nitro group or other small molecules.[6] The electron-deficient pyridine ring also influences the fragmentation pattern.

Caption: Predicted EI-MS fragmentation of 3-chloro-2-methyl-5-nitropyridine.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Instrumentation: Utilize a single quadrupole or time-of-flight (TOF) mass spectrometer.

-

Data Acquisition (Electron Ionization - EI):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

-

GC Conditions (if applicable): Use a non-polar capillary column (e.g., DB-5ms) with a suitable temperature program for analyte elution.[2]

Infrared (IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[7] For 3-chloro-2-methyl-5-nitropyridine, we expect to see absorptions corresponding to the aromatic ring, the nitro group, the C-Cl bond, and the methyl group.

Table 2: Predicted FT-IR Absorption Bands for 3-Chloro-2-methyl-5-nitropyridine

| Wavenumber (cm⁻¹) | Vibration | Interpretation |

| 3100-3000 | Aromatic C-H stretch | Indicates the presence of the pyridine ring. |

| 2950-2850 | Aliphatic C-H stretch | Corresponds to the methyl group. |

| 1600-1450 | C=C and C=N stretching | Characteristic of the pyridine ring. |

| 1550-1500 (asymmetric) | N-O stretching | Strong absorption indicative of the nitro group. |

| 1350-1300 (symmetric) | N-O stretching | Strong absorption indicative of the nitro group. |

| 800-600 | C-Cl stretch | Indicates the presence of the chloro substituent. |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with ~200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.[2]

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect the spectrum in the range of 4000-400 cm⁻¹.

-

Set the resolution to 4 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. A combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential for a complete structural assignment.[8]

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-chloro-2-methyl-5-nitropyridine, we expect to see signals for the two aromatic protons on the pyridine ring and the three protons of the methyl group. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and chloro groups, and the electron-donating effect of the methyl group.

Table 3: Predicted ¹H NMR Data for 3-Chloro-2-methyl-5-nitropyridine (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | ~8.5 | d | ~2-3 | 1H |

| H-6 | ~9.2 | d | ~2-3 | 1H |

| -CH₃ | ~2.7 | s | - | 3H |

Note: Predicted chemical shifts are based on data from similar compounds such as 2-chloro-3-methyl-5-nitropyridine and general substituent effects on the pyridine ring.[2]

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. We expect to see six distinct signals for the six carbon atoms in 3-chloro-2-methyl-5-nitropyridine.

Table 4: Predicted ¹³C NMR Data for 3-Chloro-2-methyl-5-nitropyridine (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 |

| C-3 | ~135 |

| C-4 | ~125 |

| C-5 | ~140 |

| C-6 | ~148 |

| -CH₃ | ~20 |

Note: Predicted chemical shifts are based on data from related compounds and established substituent effects.[9]

Experimental Protocol: 1D NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the solid sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

¹H NMR: Use a standard pulse program with a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 1 second. Report chemical shifts relative to tetramethylsilane (TMS).

-

¹³C NMR: Use a proton-decoupled pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

-

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds).[10] For 3-chloro-2-methyl-5-nitropyridine, we would expect to see a cross-peak between the H-4 and H-6 protons, confirming their through-bond coupling.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling).[11] This is invaluable for assigning the protonated carbons. We would expect to see correlations between:

-

H-4 and C-4

-

H-6 and C-6

-

-CH₃ protons and the methyl carbon

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds).[11] This is key for identifying quaternary carbons and piecing together the molecular fragments. Key expected HMBC correlations include:

-

-CH₃ protons to C-2 and C-3

-

H-4 to C-2, C-5, and C-6

-

H-6 to C-2, C-4, and C-5

-

Caption: Integrated workflow for the structural elucidation of organic compounds.

Conclusion

The structural elucidation of 3-chloro-2-methyl-5-nitropyridine serves as an excellent case study in the application of modern analytical chemistry techniques. Through the systematic and combined use of mass spectrometry, FT-IR spectroscopy, and a suite of 1D and 2D NMR experiments, a complete and unambiguous structural assignment can be achieved. This guide has outlined the theoretical underpinnings, predicted spectral data based on sound chemical principles and analogous compounds, and provided detailed experimental protocols. This integrated approach ensures the scientific integrity and trustworthiness of the structural assignment, a critical step in the advancement of any chemical research or development program.

References

- BenchChem. (2025). Application Note: FT-IR Analysis of Novel Pyridine Derivatives.

- BenchChem. (2025). A Comparative Spectroscopic Guide to 2-Chloro-3-methyl-5-nitropyridine and Its Derivatives.

-

PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-3-nitropyridine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 3-CHLORO-5-NITROPYRIDINE | CAS 22353-33-9. Retrieved from [Link]

-

Organic With Grace. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

ResearchGate. (2025). Chapter 1. Getting the Most Out of HSQC and HMBC Spectra. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]

-

Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-CHLORO-2-NITROPYRIDINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 2D COSY NMR spectrum in pyridine-d 5 of 1. Retrieved from [Link]

- BenchChem. (2025). Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives.

-

ACS Publications. (n.d.). Carbon-13 nuclear magnetic resonance studies of 2-substituted pyridines | The Journal of Physical Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). Advances in NMR Correlation Spectroscopy. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed fragmentation pathways for the major product ions observed in.... Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-nitropyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.

- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

- Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

-

ResearchGate. (n.d.). Structure of 2-chloro-5-nitro pyridine. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

Sources

- 1. 2-Methyl-3-nitropyridine | C6H6N2O2 | CID 329360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 4. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. 2-Chloro-3-methyl-5-nitropyridine(22280-56-4) 13C NMR [m.chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

An In-depth Technical Guide to 3-Chloro-2-methyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a key heterocyclic building block, 3-Chloro-2-methyl-5-nitropyridine (CAS No. 51984-62-4) presents a unique combination of reactive sites, making it a valuable intermediate in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its physical properties, spectroscopic profile, safe handling procedures, and its role in synthetic chemistry, with a particular focus on its applications in medicinal chemistry and drug discovery. The information herein is curated to empower researchers with the technical knowledge required for the effective utilization of this versatile compound.

Chemical Identity and Core Physical Properties

3-Chloro-2-methyl-5-nitropyridine is a substituted pyridine ring with a molecular formula of C₆H₅ClN₂O₂ and a molecular weight of 172.57 g/mol [1]. The strategic placement of a chloro, a methyl, and a nitro group on the pyridine core imparts a distinct reactivity profile, which is of significant interest in organic synthesis.

Structural Information

-

IUPAC Name: 3-chloro-2-methyl-5-nitropyridine[1]

-

CAS Number: 51984-62-4[1]

-

Molecular Formula: C₆H₅ClN₂O₂[1]

-

Molecular Weight: 172.57 g/mol [1]

-

Canonical SMILES: CC1=C(C=C(C=N1)[O-])Cl[1]

-

InChI Key: KEQYIUZGVFBSNL-UHFFFAOYSA-N[1]

Summary of Physical Properties

The physical properties of 3-Chloro-2-methyl-5-nitropyridine are not extensively documented in peer-reviewed literature, with some conflicting information from commercial suppliers. The following table summarizes the available data. It is crucial for researchers to experimentally verify these properties for their specific batch of the compound.

| Property | Value | Source(s) |

| Appearance | Colorless crystalline solid | [2] |

| Boiling Point | 163 °C | [2] |

| Melting Point | Not Available | [1] |

| Solubility | Soluble in water and alcohols; insoluble in ethers and chlorinated hydrocarbons. | [2] |

Note on Data Discrepancy: While one supplier reports a boiling point of 163 °C, other chemical data aggregators state that the boiling and melting points are not available[1]. This highlights the importance of empirical determination of these values.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the methyl protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the electron-withdrawing nitro group and the chloro and methyl substituents.

-

¹³C NMR: The carbon NMR spectrum should display six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will provide information about the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Chloro-2-methyl-5-nitropyridine is expected to show characteristic absorption bands for:

-

C-Cl stretching: Typically in the range of 800-600 cm⁻¹.

-

C-N stretching: Around 1350-1000 cm⁻¹.

-

Aromatic C=C and C=N stretching: In the region of 1600-1400 cm⁻¹.

-

NO₂ stretching: Strong asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively.

-

C-H stretching: For the aromatic and methyl protons, typically above 3000 cm⁻¹ and around 2950-2850 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of 3-Chloro-2-methyl-5-nitropyridine will show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).

Safety, Handling, and Storage

Proper handling and storage of 3-Chloro-2-methyl-5-nitropyridine are essential for laboratory safety.

Hazard Identification

Based on available safety data sheets, 3-Chloro-2-methyl-5-nitropyridine is classified with the following hazard statements:

-

H302: Harmful if swallowed[1].

-

H315: Causes skin irritation[1].

-

H319: Causes serious eye irritation[1].

-

H335: May cause respiratory irritation[1].

The GHS pictogram associated with this compound is an exclamation mark (GHS07), and the signal word is "Warning"[1].

Recommended Handling Procedures

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

Storage Recommendations

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Experimental Protocols for Physical Property Determination

To address the lack of consistent data, this section provides standardized protocols for the experimental determination of key physical properties.

Melting Point Determination

The melting point is a crucial indicator of purity.

Protocol:

-

Finely powder a small, dry sample of 3-Chloro-2-methyl-5-nitropyridine.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

-

A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound.

Solubility Assessment

Understanding the solubility profile is essential for reaction setup, workup, and purification.

Protocol:

-

Add approximately 10-20 mg of 3-Chloro-2-methyl-5-nitropyridine to a small test tube.

-

Add 1 mL of the solvent to be tested (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane) at room temperature.

-

Vortex or shake the mixture vigorously for 1-2 minutes.

-

Visually observe if the solid has dissolved completely.

-

Classify the solubility as soluble, partially soluble, or insoluble.

-

For a more quantitative assessment, gravimetric analysis can be performed by preparing a saturated solution, evaporating a known volume of the supernatant, and weighing the residue.

Synthesis and Reactivity

The reactivity of 3-Chloro-2-methyl-5-nitropyridine is dictated by its functional groups:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack. The chlorine atom at the 3-position can be displaced by various nucleophiles, although it is generally less reactive than a chlorine at the 2- or 4-position.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation opens up a wide range of subsequent derivatization possibilities, such as diazotization and Sandmeyer reactions, or acylation of the resulting amine.

-

Reactions of the Methyl Group: The methyl group can potentially undergo oxidation or halogenation under specific conditions, providing another handle for further functionalization.

Sources

Physicochemical Properties & Structural Influence on Solubility

An In-Depth Technical Guide to the Solubility of 3-Chloro-2-methyl-5-nitropyridine

This technical guide provides a comprehensive overview of the solubility characteristics of 3-chloro-2-methyl-5-nitropyridine (CAS 22280-56-4). As a key intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development.[1] This document synthesizes available data, discusses the underlying physicochemical principles governing its solubility, and provides detailed, field-proven protocols for the experimental determination of its solubility profile.

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" is the cornerstone of solubility prediction, where a solute's polarity, hydrogen bonding capability, and molecular size dictate its affinity for a given solvent.[2] 3-Chloro-2-methyl-5-nitropyridine is a substituted pyridine, and its solubility is a composite of the contributions from its various functional groups.

-

Pyridine Ring: A heterocyclic aromatic ring that provides a degree of polarity.

-

Chloro Group (-Cl): An electron-withdrawing group that adds to the molecular weight and has a modest impact on polarity.

-

Methyl Group (-CH₃): A non-polar, hydrophobic group.

-

Nitro Group (-NO₂): A strongly polar, electron-withdrawing group.

The presence of the highly polar nitro group and the polar pyridine ring suggests that the molecule will not be soluble in non-polar hydrocarbon solvents. Conversely, the overall organic structure and lack of O-H or N-H bonds for hydrogen bonding suggest its solubility in water will be very low.[2] The predicted pKa of -3.61 indicates it is an extremely weak base, meaning its solubility is unlikely to be significantly affected by pH changes in typical aqueous systems.[3]

Table 1: Physicochemical Properties of 3-Chloro-2-methyl-5-nitropyridine

| Property | Value | Source |

| CAS Number | 22280-56-4 | [3][4] |

| Molecular Formula | C₆H₅ClN₂O₂ | [3][5] |

| Molecular Weight | 172.57 g/mol | [3][5] |

| Appearance | Light beige to cream crystalline powder | [3] |

| Melting Point | 45-50 °C | [3] |

| Boiling Point | 145 °C @ 18 mmHg | [3] |

| Predicted pKa | -3.61 ± 0.10 | [3] |

Solubility Profile: Qualitative and Comparative Data

Precise, publicly available quantitative solubility data for 3-chloro-2-methyl-5-nitropyridine is limited. However, qualitative information and data from structurally analogous compounds can provide valuable guidance.

Qualitative Observations:

-

As a class, nitropyridines are generally characterized as being insoluble in water but soluble in organic solvents such as ether.[2]

Comparative Quantitative Data: In the absence of direct data, we can examine the solubility of a structurally related compound, 2-chloro-5-nitroaniline, to infer a potential solubility hierarchy. While the amine group in this analog introduces hydrogen bonding capabilities not present in the target molecule, the overall polarity and aromatic system provide a useful, albeit imperfect, comparison.

Table 2: Solubility of Analog Compound 2-chloro-5-nitroaniline in Various Solvents at 298.15 K [2]

| Solvent | Molar Fraction Solubility (x10³) |

| N-methylpyrrolidone (NMP) | 251.70 |

| Acetone | 185.60 |

| 2-Butanone | 142.30 |

| 1,4-Dioxane | 129.50 |

| Ethyl Acetate | 81.41 |

| Acetonitrile | 59.32 |

| Toluene | 25.73 |

| Ethanol | 20.15 |

| n-Propanol | 15.89 |

| Methanol | 14.79 |

| 1-Butanol | 12.59 |

| Isopropanol | 11.22 |

This data is for a structurally similar compound and should be used as a directional guide only.[2] The trend shows higher solubility in polar aprotic solvents (NMP, acetone) and lower solubility in alcohols.

Experimental Protocol for Equilibrium Solubility Determination

To generate robust and reliable solubility data, the equilibrium solubility method is the gold standard. This involves creating a saturated solution, allowing it to reach equilibrium, and then quantifying the concentration of the dissolved solute in the supernatant.

Workflow for Solubility Determination

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Methodology

Expertise in Action: The core of a reliable solubility study is ensuring true equilibrium is reached and that only the dissolved solute is measured. Undersaturating the solution or failing to remove all solid particles are the most common sources of error.

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 3-chloro-2-methyl-5-nitropyridine to a sealed vial (e.g., 20 mg of solid to 2 mL of solvent). The excess solid is critical to ensure a saturated state is achieved and maintained.

-

Use a calibrated pipette to add a precise volume of the desired solvent to the vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an incubator shaker or on a stirring plate with a magnetic stir bar.

-

Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24-48 hours is typically recommended.

-

-

Phase Separation:

-

Causality: This step is crucial to separate the saturated liquid phase (supernatant) from the undissolved solid. Failure to do so will lead to erroneously high solubility values.

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

-

Alternatively, filter the solution using a syringe filter (e.g., 0.22 µm PTFE) compatible with the solvent. Pre-saturating the filter by discarding the initial few drops is good practice to avoid loss of solute due to adsorption.

-

-

Quantitative Analysis by HPLC-UV:

-

Rationale: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile technique for quantifying non-volatile organic compounds like 3-chloro-2-methyl-5-nitropyridine.[6] UV-Vis detection is suitable as the nitropyridine structure contains a strong chromophore.

-

Calibration Curve Preparation: i. Prepare a stock solution of 3-chloro-2-methyl-5-nitropyridine of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile). ii. Perform a serial dilution of the stock solution to create a series of at least five calibration standards of decreasing concentration. iii. Inject each standard into the HPLC system and record the peak area from the UV detector. iv. Plot the peak area versus concentration and perform a linear regression. The resulting R² value should be >0.999 for a valid calibration.

-

Sample Analysis: i. Carefully withdraw a small, known volume of the clear supernatant from the equilibrated sample vial. ii. Dilute the aliquot with the HPLC mobile phase to a concentration that falls within the range of the calibration curve. A significant dilution is often necessary. iii. Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation: i. Use the linear regression equation from the calibration curve (y = mx + c, where y is peak area and x is concentration) to calculate the concentration of the diluted sample. ii. Multiply this concentration by the dilution factor to determine the original concentration in the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

Solubility (mg/mL) = Calculated Concentration × Dilution Factor

-

References

- A Comparative Guide to the Quantitative Analysis of 2-Nitropyridine in Reaction Mixtures. Benchchem.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Experiment: Solubility of Organic & Inorganic Compounds.

- Solubility of Organic Compounds. (2023).

- Experiment_727_Organic Compound Functional Groups__1_2_0. (2024). Chemistry LibreTexts.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- 2-Chloro-3-methyl-5-nitropyridine. PubChem.

- Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry. (2024). ResearchGate.

- Solubility Profile of 2-Chloro-3-methyl-5-nitropyridine in Organic Solvents: A Technical Guide. Benchchem.

- 3-Chloro-2-methyl-5-nitropyridine. BLD Pharm.

- ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.

- Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications.

- 5-Chloro-2-nitropyridine Manufacturer & Supplier China. Pipzine Chemicals.

- Safety Data Sheet. Jubilant Ingrevia.

- 2-Chloro-3-methoxy-5-nitropyridine. PubChem.

- 2-Chloro-5-nitropyridine Safety Data Sheet. Jubilant Ingrevia Limited.

- 2-Chloro-3-methyl-5-nitropyridine. (2025). ChemicalBook.

- Process for preparation of nitropyridine derivatives. (2010). Google Patents.

- 3-Chloro-2-nitropyridine. Tokyo Chemical Industry Co., Ltd.

- A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. Benchchem.

- 3-CHLORO-5-NITROPYRIDINE. Matrix Fine Chemicals.

- 2-Chloro-3-methyl-5-nitropyridine Product Description. ChemicalBook.

- 2-Chloro-5-nitropyridine. PubChem.

Sources

- 1. innospk.com [innospk.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 22280-56-4 CAS MSDS (2-Chloro-3-methyl-5-nitropyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 2-Chloro-3-methyl-5-nitropyridine | 22280-56-4 [chemicalbook.com]

- 5. 2-Chloro-3-methyl-5-nitropyridine | C6H5ClN2O2 | CID 89648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-2-methyl-5-nitropyridine

This guide provides a comprehensive analysis of the spectroscopic properties of 3-chloro-2-methyl-5-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental spectra for this specific isomer, this document leverages a comparative approach, utilizing detailed data from its closely related isomers, 2-chloro-3-methyl-5-nitropyridine and 2-chloro-5-methyl-3-nitropyridine. By examining the influence of substituent positions on the pyridine ring, we can confidently predict and interpret the spectroscopic characteristics of the title compound. This approach not only offers valuable insights for its unambiguous identification but also serves as a practical framework for researchers working with substituted pyridine derivatives.

The Foundational Role of Isomeric Analysis

In the field of drug development and chemical synthesis, the precise characterization of molecular structure is paramount. The isomeric position of functional groups can dramatically alter a compound's reactivity, biological activity, and spectroscopic fingerprint. For 3-chloro-2-methyl-5-nitropyridine, a thorough understanding of its spectral data is crucial for reaction monitoring, quality control, and ensuring the purity of synthetic products.[1]

The electron-withdrawing nitro group and the chloro substituent, combined with the electron-donating methyl group, create a unique electronic environment on the pyridine ring. Their relative positions dictate the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational frequencies in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Approach

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR). The chemical shifts (δ) are highly sensitive to the electronic effects of neighboring functional groups.

Comparative ¹H NMR Data of Isomers

The chemical shifts of the aromatic protons and the methyl group protons are indicative of the substitution pattern on the pyridine ring.

| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| 3-Chloro-2-methyl-5-nitropyridine | H-4 | ~8.8 - 9.0 | d |

| H-6 | ~8.4 - 8.6 | d | |

| -CH₃ | ~2.7 - 2.8 | s | |

| 2-Chloro-3-methyl-5-nitropyridine | H-4 | 8.95 | d |

| H-6 | 8.35 | d | |

| -CH₃ | 2.65 | s | |

| 2-Chloro-5-methyl-3-nitropyridine | H-4 | 8.45 | d |

| H-6 | 8.30 | d | |

| -CH₃ | 2.50 | s |

Expert Analysis and Prediction for 3-Chloro-2-methyl-5-nitropyridine:

-

H-4 Proton: The H-4 proton in the title compound is situated between the chloro- and nitro-substituted carbons. The strong electron-withdrawing effect of the nitro group at the 5-position is expected to significantly deshield the H-4 proton, pushing its chemical shift downfield, likely in the range of 8.8-9.0 ppm.

-

H-6 Proton: The H-6 proton is adjacent to the ring nitrogen and the nitro group, which will also cause a downfield shift, predicted to be around 8.4-8.6 ppm.

-

Methyl Protons (-CH₃): The methyl group at the 2-position is adjacent to the chloro group. This proximity to an electronegative atom will likely cause a slight downfield shift compared to its isomers, with an expected chemical shift of approximately 2.7-2.8 ppm.

Predicted ¹³C NMR Spectral Data

The carbon chemical shifts are also influenced by the electronic environment.

| Compound | Predicted ¹³C Chemical Shifts (δ, ppm) |

| 3-Chloro-2-methyl-5-nitropyridine | C2: ~155-158, C3: ~135-138, C4: ~130-133, C5: ~140-143, C6: ~150-153, -CH₃: ~18-21 |

| 2-Chloro-3-methyl-5-nitropyridine | C2: 152.1, C3: 136.8, C4: 133.4, C5: 141.2, C6: 148.9, -CH₃: 17.5 |

| 2-Chloro-5-methyl-3-nitropyridine | C2: 153.5, C3: 138.1, C4: 134.9, C5: 132.7, C6: 146.3, -CH₃: 18.2 |

Causality Behind the Predicted Shifts:

The positions of the electron-withdrawing chloro and nitro groups and the electron-donating methyl group are the primary determinants of the ¹³C chemical shifts. The carbon atoms directly attached to or in close proximity to the electronegative substituents will experience a downfield shift.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures reproducibility and accuracy of the acquired data.

Sample Preparation:

-

Accurately weigh 10-20 mg of the solid sample.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.

-

¹H NMR:

-

Pulse Program: Standard pulse program (e.g., zg30).

-

Spectral Width: 16 ppm.

-

Acquisition Time: 4 seconds.

-

Relaxation Delay: 1 second.

-

Internal Standard: Tetramethylsilane (TMS).[1]

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 240 ppm.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups